

Toxicological Profile of Fentrazamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fentrazamide

Cat. No.: B1672595

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Introduction

Fentrazamide is a tetrazolinone herbicide primarily used for the control of annual sedges and broadleaf weeds in rice cultivation.[1] Its mode of action in plants is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division. While effective as a herbicide, a thorough understanding of its toxicological profile in non-target organisms, particularly mammals, is essential for risk assessment and ensuring human and environmental safety. This technical guide provides a comprehensive overview of the available toxicological data on **Fentrazamide**, including its acute, repeated-dose, genetic, reproductive, and developmental toxicity, as well as its ecotoxicological effects and known mechanisms of action.

Acute Toxicity

Fentrazamide exhibits low acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of **Fentrazamide** in Rats

Study Type	Species	Route	Value	Classification
Oral LD ₅₀	Rat	Oral	> 5000 mg/kg bw	Low Toxicity
Dermal LD ₅₀	Rat	Dermal	> 5000 mg/kg bw	Low Toxicity
Inhalation LC ₅₀	Rat	Inhalation	> 5.0 mg/L (4-hour exposure)	Low Toxicity

Experimental Protocols:

- **Acute Oral Toxicity** (following OECD Guideline 401): The study is typically conducted on adult rats (e.g., Wistar or Sprague-Dawley strains). After a period of acclimatization and fasting, a single dose of **Fentrazamide**, suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. A control group receives the vehicle alone. Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A post-mortem examination is performed on all animals. The LD₅₀ is calculated as the statistically derived single dose that is expected to cause death in 50% of the animals.
- **Acute Dermal Toxicity** (following OECD Guideline 402): The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) of adult rats or rabbits. The application site is covered with a porous gauze dressing and a non-irritating tape. After a 24-hour exposure period, the dressing is removed, and the skin is cleansed. Animals are observed for 14 days for signs of toxicity and mortality. The dermal LD₅₀ is then determined.
- **Acute Inhalation Toxicity** (following OECD Guideline 403): Rats are exposed to an aerosol or vapor of **Fentrazamide** in a whole-body or nose-only inhalation chamber for a defined period, typically 4 hours. Multiple concentration groups and a control group (exposed to air only) are used. Animals are observed for clinical signs of toxicity and mortality during and after exposure for at least 14 days. The LC₅₀ is the concentration of the substance in the air that is estimated to be lethal to 50% of the test animals during the exposure period.

Repeated-Dose Toxicity

Information on the subchronic and chronic toxicity of **Fentrazamide** is limited. However, a one-year chronic toxicity study in dogs has established a No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Repeated-Dose Toxicity of **Fentrazamide**

Study Type	Species	Duration	NOAEL	Key Findings
Chronic Toxicity	Dog	1 year	0.52 mg/kg bw/day	Increased Alkaline Phosphatase (ALP) in females at higher doses.

Experimental Protocols:

- **90-Day Oral Toxicity Study (Rodent - following OECD Guideline 408):** The test substance is administered daily to groups of rodents (usually rats) in graduated doses in their diet or by gavage for 90 days. A control group receives the vehicle only. Daily clinical observations are made. Body weight and food consumption are recorded weekly. Hematological and clinical biochemistry parameters are measured at termination. A full necropsy is performed, and organs are weighed and examined histopathologically. The NOAEL is the highest dose at which no adverse effects are observed.
- **One-Year Oral Toxicity Study (Non-Rodent - following OECD Guideline 409):** This study is typically conducted in dogs (e.g., Beagle). The design is similar to the 90-day rodent study, with daily administration of the test substance in the diet or in capsules for one year. In addition to the parameters measured in the 90-day study, periodic ophthalmoscopic examinations are often included. The NOAEL is determined based on the absence of treatment-related adverse effects.

Genetic Toxicology

Specific data from a standard battery of genotoxicity tests for **Fentrazamide** are not readily available in the public domain. However, general protocols for these assays are well-established.

Experimental Protocols:

- **Bacterial Reverse Mutation Test (Ames Test - following OECD Guideline 471):** This in vitro assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing

mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver), on a minimal agar medium. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow and form colonies. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

- **In Vitro Mammalian Chromosomal Aberration Test** (following OECD Guideline 473): Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes) are exposed to the test substance, with and without metabolic activation. After a suitable treatment and recovery period, the cells are harvested, and metaphase chromosomes are examined for structural aberrations (e.g., breaks, gaps, exchanges). A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic potential.
- **In Vivo Mammalian Erythrocyte Micronucleus Test** (following OECD Guideline 474): This assay assesses chromosomal damage in vivo. Rodents (usually mice or rats) are treated with the test substance, typically by oral gavage or intraperitoneal injection. At appropriate time intervals after treatment, bone marrow or peripheral blood is collected. Immature erythrocytes (polychromatic erythrocytes) are examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division. A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance is genotoxic in vivo.

Carcinogenicity

Long-term carcinogenicity studies for **Fentrazamide** have not been identified in the reviewed literature.

Experimental Protocols:

- **Carcinogenicity Study** (following OECD Guideline 451): These long-term studies are typically conducted in two rodent species (e.g., rats and mice). The test substance is administered in the diet or by gavage for the majority of the animals' lifespan (e.g., 18-24 months for mice, 24-30 months for rats). Animals are observed for clinical signs and the development of

tumors. A complete histopathological examination of all organs and tissues is performed at the end of the study. The incidence of tumors in the treated groups is compared to that in the control group to assess the carcinogenic potential of the substance.

Reproductive and Developmental Toxicity

A two-generation reproductive toxicity study in rats has been conducted for **Fentrazamide**, establishing a NOAEL for reproductive and developmental effects.

Table 3: Reproductive and Developmental Toxicity of **Fentrazamide**

Study Type	Species	NOAEL (Offspring)	Key Findings
Two-Generation Reproductive Toxicity	Rat	15 mg/kg bw/day	At higher doses, offspring exhibited synechia (adhesion of parts of the body), haemorrhage, iritis, and cataracts.

Experimental Protocols:

- **Two-Generation Reproduction Toxicity Study** (following OECD Guideline 416): This study evaluates the effects of the test substance on reproductive performance and the development of offspring over two generations. Male and female rats (F0 generation) are administered the test substance for a period before mating, during mating, and for females, throughout gestation and lactation. The F1 offspring are then selected to become the parents of the F2 generation and are similarly exposed to the test substance. Observations include effects on mating, fertility, pregnancy, maternal behavior, and the growth and development of the offspring. The NOAEL for parental, reproductive, and developmental toxicity is determined.
- **Developmental Toxicity Study** (following OECD Guideline 414): Pregnant females (usually rats or rabbits) are administered the test substance daily during the period of organogenesis. Prior to term, the dams are euthanized, and the fetuses are examined for external, visceral,

and skeletal abnormalities. Maternal toxicity is also assessed. This study is designed to detect adverse effects on the developing embryo and fetus, including teratogenicity.

Ecotoxicity

Fentrazamide is classified as very toxic to aquatic life.[2] It is moderately toxic to birds and earthworms, but shows low toxicity to honeybees.[1]

Table 4: Ecotoxicity of **Fentrazamide**

Organism	Test Type	Endpoint	Value	Classification
Fish (e.g., Rainbow Trout - Oncorhynchus mykiss)	Acute	96-hour LC ₅₀	-	Moderately Toxic
Aquatic Invertebrate (Daphnia magna)	Acute	48-hour EC ₅₀	-	Moderately Toxic
Algae (e.g., Pseudokirchnerie lla subcapitata)	Growth Inhibition	72-hour EC ₅₀	-	Very Toxic
Earthworm (Eisenia fetida)	Acute	14-day LC ₅₀	-	Moderately Toxic
Honeybee (Apis mellifera)	Acute Contact/Oral	48-hour LD ₅₀	-	Not Toxic

Experimental Protocols:

- Fish, Acute Toxicity Test (following OECD Guideline 203): Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortality and other signs of toxicity are observed. The LC₅₀ is the concentration that is lethal to 50% of the test fish.
- Daphnia sp., Acute Immobilisation Test (following OECD Guideline 202): Daphnids are exposed to the test substance for 48 hours. The endpoint is immobilization (i.e., the inability

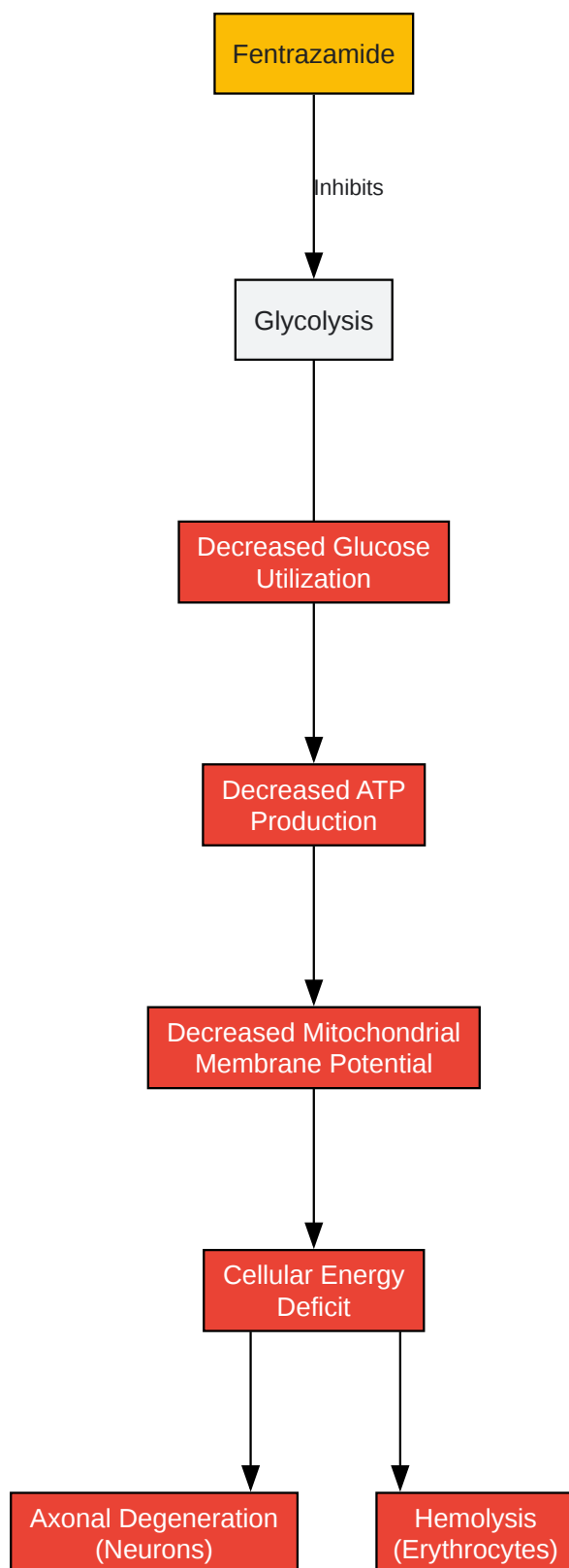
to swim). The EC_{50} is the concentration that causes immobilization in 50% of the daphnids.

- **Alga, Growth Inhibition Test** (following OECD Guideline 201): A culture of algae is exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth is measured by cell counts or another biomass surrogate. The EC_{50} is the concentration that causes a 50% reduction in growth.
- **Earthworm, Acute Toxicity Test** (following OECD Guideline 207): Earthworms are exposed to the test substance mixed into an artificial soil for 14 days. Mortality is assessed, and the LC_{50} is calculated.
- **Honeybee, Acute Toxicity (Oral and Contact) Test** (following OECD Guidelines 213 and 214): For oral toxicity, bees are fed a sugar solution containing the test substance. For contact toxicity, the substance is applied directly to the thorax of the bees. Mortality is recorded over 48 hours to determine the LD_{50} .

Mechanism of Action and Toxicological Pathways

The primary mode of action of **Fentrazamide** as a herbicide is the inhibition of very-long-chain fatty acid (VLCFA) elongases. In mammals, a study has indicated that **Fentrazamide** may exert its toxicity by inhibiting glucose utilization, particularly in cells with high energy demands and a primary reliance on glucose, such as neurons and erythrocytes.

A 2-year study in rats treated with **Fentrazamide** showed an increased incidence of axonal degeneration in the sciatic nerve and effects on red blood cells. In vitro studies with rat cortical neurons and erythrocytes demonstrated that **Fentrazamide** exposure led to decreased glucose consumption, reduced ATP levels, and a lowered mitochondrial membrane potential. In erythrocytes, this was followed by a significant reduction in energy supply and, eventually, hemolysis. These effects could be prevented by the addition of pyruvate, suggesting an interference with the glycolytic pathway.



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Caption: Proposed toxicological pathway of **Fentrazamide** in mammalian cells.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed ADME studies for **Fentrazamide** in mammals are not extensively available in the public literature. As a pesticide, its environmental fate has been studied, indicating it is very persistent in water systems but less so in soil. Information regarding its absorption after oral or dermal exposure, its distribution to various tissues, its metabolic pathways in mammals, and its routes and rate of excretion are crucial for a complete toxicological assessment and are areas where further research is needed.

Conclusion

Fentrazamide demonstrates low acute toxicity in mammals. The available data from a chronic study in dogs and a two-generation study in rats have established NOAELs for repeated-dose and reproductive/developmental toxicity, respectively. However, significant data gaps remain, particularly concerning its genotoxic and carcinogenic potential, as well as its comprehensive ADME profile in mammals. The identified mechanism of toxicity, involving the inhibition of glucose utilization, provides a basis for understanding its effects on high-energy-demand cells like neurons and erythrocytes. Further research is warranted to fill the existing data gaps to allow for a more complete and robust risk assessment for human health.

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References

- 1. itia.info [itia.info]
- 2. Comparison of rat and rabbit embryo–fetal developmental toxicity data for 379 pharmaceuticals: on the nature and severity of developmental effects | Risk Assessment Portal | US EPA [assessments.epa.gov]
- To cite this document: BenchChem. [Toxicological Profile of Fentrazamide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672595#toxicological-profile-of-fentrazamide]

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